molecular formula C21H19BrN4O B7688044 2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

货号 B7688044
分子量: 423.3 g/mol
InChI 键: ZZRBRWMBCXGHGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of pyrazoloquinolinone derivatives, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.

作用机制

The mechanism of action of 2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the inhibition of protein kinases such as CDK2, GSK-3β, and Aurora kinase A. These kinases play a crucial role in various cellular processes such as cell cycle regulation, cell proliferation, and apoptosis. The inhibition of these kinases by 2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide could lead to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK2 and GSK-3β. Additionally, it has been reported to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the activation of nuclear factor-κB (NF-κB) in macrophages.

实验室实验的优点和局限性

2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory using simple and commercially available reagents. It has been extensively studied for its potential applications in drug development and has been shown to exhibit potent inhibitory activity against various protein kinases. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

未来方向

There are several future directions for the study of 2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One potential direction is the development of more potent and selective inhibitors of CDK2, GSK-3β, and Aurora kinase A using this compound as a lead compound. Additionally, the potential anti-inflammatory effects of this compound could be further explored in animal models of inflammation. Furthermore, the pharmacokinetics and pharmacodynamics of this compound could be studied to determine its suitability for clinical use.

合成方法

The synthesis of 2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 2-bromo-3-nitrobenzoic acid with 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature under an inert atmosphere. The resulting intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas. Finally, the amine is acylated with benzoyl chloride in the presence of a base such as triethylamine (TEA) to yield 2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide.

科学研究应用

2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit potent inhibitory activity against various protein kinases such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase-3β (GSK-3β), and Aurora kinase A. These protein kinases are involved in various cellular processes such as cell cycle regulation, cell proliferation, and apoptosis. Therefore, the inhibition of these kinases by 2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide could be a potential strategy for the development of anti-cancer and anti-inflammatory drugs.

属性

IUPAC Name

2-bromo-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O/c1-13(2)12-26-20-16(11-14-7-3-6-10-18(14)23-20)19(25-26)24-21(27)15-8-4-5-9-17(15)22/h3-11,13H,12H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRBRWMBCXGHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。